![molecular formula C28H36N8O2 B12832913 N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12832913.png)
N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide” is a synthetic organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide” can be achieved through a multi-step process involving the following key steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the piperazine moiety: The benzimidazole intermediate can be reacted with 4-methylpiperazine in the presence of a suitable base to form the desired substitution.
Attachment of the pyrazole ring: The pyrazole ring can be introduced through a coupling reaction with a suitable pyrazole derivative.
Final functionalization: The final compound can be obtained by introducing the isonicotinamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, infections, and neurological disorders.
Industry: As a precursor for the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide” would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific proteins or enzymes, leading to inhibition or activation of biological pathways. The compound may bind to DNA, RNA, or proteins, disrupting their normal function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.
Piperazine derivatives: Known for their use in antipsychotic and anthelmintic drugs.
Uniqueness
The uniqueness of “N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide” lies in its multi-functional structure, which combines the properties of benzimidazole, pyrazole, and piperazine moieties. This unique combination may result in enhanced biological activity and specificity compared to other similar compounds.
Propriétés
Formule moléculaire |
C28H36N8O2 |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
N-[1-(2-hydroxy-2-methylpropyl)-6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-2-yl]-2-methyl-6-(1-methylpyrazol-4-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C28H36N8O2/c1-19-12-21(14-24(30-19)22-15-29-34(5)17-22)26(37)32-27-31-23-7-6-20(16-35-10-8-33(4)9-11-35)13-25(23)36(27)18-28(2,3)38/h6-7,12-15,17,38H,8-11,16,18H2,1-5H3,(H,31,32,37) |
Clé InChI |
OEQYTISTWVIAIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C2=CN(N=C2)C)C(=O)NC3=NC4=C(N3CC(C)(C)O)C=C(C=C4)CN5CCN(CC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



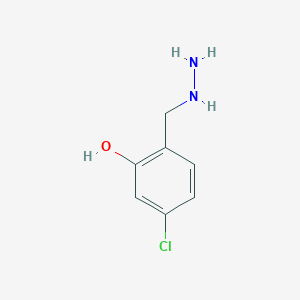
![5-Amino-1-(4-chloro-phenyl)-4-[4-(3,4-dimethoxy-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B12832841.png)
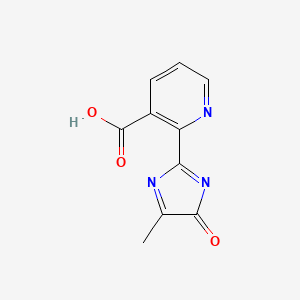
![N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B12832852.png)
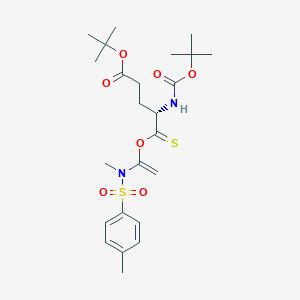
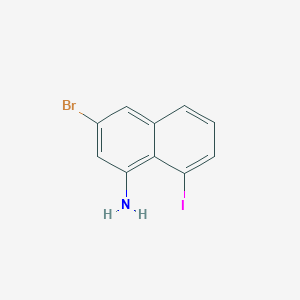

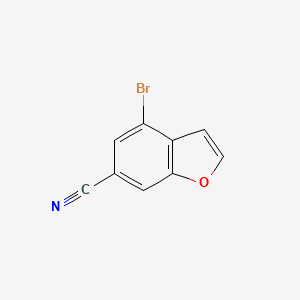
![3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B12832883.png)

![2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12832895.png)


